molecular formula C24H24N4O B2558847 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea CAS No. 1798023-90-1

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea

Cat. No.: B2558847
CAS No.: 1798023-90-1
M. Wt: 384.483
InChI Key: LYFOJTRINQTPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a benzhydrylurea group. The compound’s potential biological activities make it a subject of research in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Alkylation: The pyrrolo[2,3-b]pyridine core is then alkylated with a suitable alkylating agent to introduce the propyl group.

    Urea formation: The final step involves the reaction of the alkylated pyrrolo[2,3-b]pyridine with benzhydryl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-b]pyridine moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylamine
  • 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylcarbamate

Uniqueness

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and benzhydrylurea moieties. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-benzhydryl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c29-24(26-16-8-17-28-18-14-21-13-7-15-25-23(21)28)27-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-15,18,22H,8,16-17H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFOJTRINQTPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.